Si–Si Bond Confers Higher Silicon Content per Precursor Molecule Compared to Silazane and Monosilane Alternatives
The presence of a direct Si–Si bond in hexamethyldisilan-1-amine provides two silicon atoms per precursor molecule, in contrast to the Si–N–Si linkage in hexamethyldisilazane (HMDS) and the single silicon atom in monosilane amines such as N,N-dimethyltrimethylsilylamine. The Schuh et al. (1993) study on disilanyl-amines demonstrated that compounds with the Si–Si–N structural unit serve as effective single-source precursors for plasma-enhanced CVD of silicon nitride, producing films with refractive indices of 1.631–1.814 and low carbon and very low oxygen contents when 1,2-bis(diisopropylamino)disilane (BIPADS) was employed at 300 °C substrate temperature [1]. The patent literature explicitly identifies monoorganoaminodisilanes as enabling deposition temperatures of 550 °C or below, or even room temperature, compared to traditional precursors such as BTBAS and chlorosilanes which require temperatures greater than 550 °C [2].
| Evidence Dimension | Number of silicon atoms per precursor molecule and resulting deposition temperature requirement |
|---|---|
| Target Compound Data | Two Si atoms per molecule (Si–Si backbone); monoorganoaminodisilane class enables deposition ≤ 550 °C down to room temperature [2] |
| Comparator Or Baseline | Hexamethyldisilazane (HMDS): one Si–N–Si linkage, no Si–Si bond. BTBAS and chlorosilanes: require deposition temperatures > 550 °C [2] |
| Quantified Difference | 2× silicon atom count vs. monosilane amines; deposition temperature reduction of ≥ 250 °C vs. traditional precursors. BIPADS-derived SiN films: refractive index 1.631–1.814 at 300 °C [1]. |
| Conditions | PE-CVD and ALD processes; film composition verified by refractive index and elemental analysis; patent scope covers SiO₂, SiN, and SiCN films. |
Why This Matters
Higher silicon content per precursor molecule reduces the molar quantity of precursor required to achieve target film stoichiometry, directly lowering precursor consumption costs and minimizing carbon-rich byproducts that degrade film electrical and mechanical properties.
- [1] Heinz Schuh, Thomas Schlosser, Peter Bissinger, Hubert Schmidbaur. Disilanyl-amines — Compounds Comprising the Structural Unit Si–Si–N, as Single-Source Precursors for Plasma-Enhanced Chemical Vapour Deposition (PE-CVD) of Silicon Nitride. ZAAC — Journal of Inorganic and General Chemistry. 1993, 619(8), 1347-1352. View Source
- [2] US Patent Application 20190318925. Monoorganoaminodisilane Precursors and Methods for Depositing Films Comprising Same. Filed April 3, 2019. Published October 17, 2019. View Source
